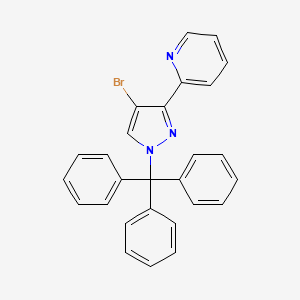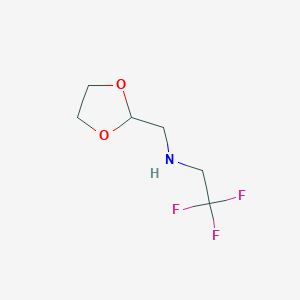
N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an amide with an oxazole and a pyrrolidine ring. Oxazoles are aromatic compounds that contain an oxygen and a nitrogen atom in a five-membered ring. Pyrrolidines are saturated heterocycles that contain a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction, and the formation of the amide bond, possibly through a condensation reaction . The pyrrolidine ring could be introduced through a substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and pyrrolidine rings, as well as the amide group. The oxazole ring is aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The oxazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole and pyrrolidine rings, as well as the amide group. For example, the compound would likely have a relatively high boiling point due to the presence of the amide group, which can form hydrogen bonds .Future Directions
Properties
IUPAC Name |
N-[3-(1,3-oxazol-5-yl)phenyl]-2-pyrrolidin-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c19-15(6-11-4-5-16-8-11)18-13-3-1-2-12(7-13)14-9-17-10-20-14;/h1-3,7,9-11,16H,4-6,8H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEYLBSPFXRUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)NC2=CC=CC(=C2)C3=CN=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052089.png)
![2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052098.png)
![2-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052103.png)
![2-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052104.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)
![Methyl 2-[4-chloro-6-methyl-2-(3-methylphenyl)pyrimidin-5-yl]acetate](/img/structure/B8052131.png)
![2-[1-(2-Methoxyethyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8052133.png)

![1'-(2,2,2-Trifluoroethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one](/img/structure/B8052139.png)
![Ethyl [4-(2,3-difluorophenyl)-2-oxopyrimidin-1(2h)-yl]acetate](/img/structure/B8052143.png)

![1,2',3',4,5',6'-Hexahydro-3h-spiro[pyrido[2,3-b]pyrazine-2,4'-thiopyran]-3-one](/img/structure/B8052150.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)
